N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide
CAS No.:
Cat. No.: VC15036321
Molecular Formula: C14H15N3O3S
Molecular Weight: 305.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15N3O3S |
|---|---|
| Molecular Weight | 305.35 g/mol |
| IUPAC Name | N-[4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C14H15N3O3S/c1-10-4-3-5-14(15-10)17-21(19,20)13-8-6-12(7-9-13)16-11(2)18/h3-9H,1-2H3,(H,15,17)(H,16,18) |
| Standard InChI Key | PFGVQSSVBWZPAN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Introduction
N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. It features a phenyl ring, a sulfamoyl group, and an acetamide moiety, which contribute to its biological activity. The compound's molecular formula is reported as C14H15N3O3S, indicating a molecular weight of approximately 305.35 g/mol .
Synthesis and Chemical Reactions
The synthesis of N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide typically involves several steps, including the reaction of appropriate precursors under controlled conditions. The compound can undergo various chemical reactions, such as nucleophilic acyl substitution and sulfonamide-related reactions, which are influenced by its functional groups.
Biological Activity and Applications
N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide exhibits significant biological activity, particularly as an enzyme inhibitor. Its mechanism of action involves interacting with various biological targets, making it a candidate for further research in drug development. The compound's unique combination of functional groups may confer selectivity towards specific biological pathways, leading to distinct pharmacological profiles and therapeutic applications .
Interaction Studies and Pharmacological Profile
Interaction studies involving N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide focus on its binding affinity with enzymes and receptors. Techniques such as biochemical assays and molecular modeling are used to elucidate its mechanism of action and inform modifications that could enhance its efficacy as a drug candidate.
Comparison with Similar Compounds
Several compounds share structural similarities with N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide, including variations in the pyridine ring substitution. For example, N-{4-[(5-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide differs in the methyl substitution position on the pyridine ring.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-{4-[(5-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide | Similar sulfamoyl and acetamide groups | Different methyl substitution on pyridine |
| N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide | Sulfonamide group attached to a phenyl ring | Enhanced solubility properties due to different methyl substitution |
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